molecular formula C10H14Cl2N2O3 B2577340 Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride CAS No. 2193065-21-1

Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride

Cat. No.: B2577340
CAS No.: 2193065-21-1
M. Wt: 281.13
InChI Key: BAWQMCQVYSPEQI-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds. This compound features a naphthyridine core with a hydroxyl group at the 4-position and a carboxylate ester group at the 3-position, along with two hydrochloride counterions.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 1,6-naphthyridine derivatives.

  • Carboxylation: The carboxylate ester group at the 3-position is introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.

  • Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt, typically achieved by treating the carboxylate ester with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and purification techniques.

Types of Reactions:

  • Oxidation: The hydroxyl group at the 4-position can undergo oxidation reactions to form ketones or aldehydes.

  • Reduction: The naphthyridine core can be reduced to form tetrahydro derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the 3-position, replacing the carboxylate ester group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, osmium tetroxide, and chromium(VI) oxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes.

  • Reduction Products: Tetrahydro derivatives.

  • Substitution Products: Amides, esters, ethers.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride: Similar structure but with a different position of the hydroxyl group.

  • Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride: Similar core structure but different positions of the nitrogen atoms.

Uniqueness: Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.2ClH/c1-15-10(14)7-5-12-8-2-3-11-4-6(8)9(7)13;;/h5,11H,2-4H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWQMCQVYSPEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C(C1=O)CNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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